24-Hydroxycholesterol

描述

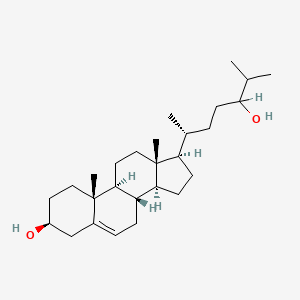

Structure

3D Structure

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-GHMQSXNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolism of 24 Hydroxycholesterol Within the Brain

Crossing the Blood-Brain Barrier (BBB)

A key feature of 24-Hydroxycholesterol is its ability to readily cross the blood-brain barrier (BBB), a feat that cholesterol itself cannot efficiently accomplish. nih.govthieme-connect.com The increased polarity of this compound compared to its parent molecule, cholesterol, is a primary reason for its enhanced ability to traverse the BBB. mdpi.com It is estimated that the vast majority, around 99%, of the this compound flux from the brain occurs across the BBB, with only a very small fraction (less than 1%) being cleared via the cerebrospinal fluid (CSF). thieme-connect.com The movement of this compound across the BBB is driven by a concentration gradient, diffusing from the brain where it is produced in high concentrations, into the systemic circulation. mdpi.com

Role of Efflux Transporters (e.g., ABCA1, ABCG1) in Brain Cholesterol Export

While diffusion plays a significant role, the efflux of cholesterol and its metabolites from brain cells is also actively managed by ATP-binding cassette (ABC) transporters. researchgate.net Two key transporters in this process are ABCA1 and ABCG1. nih.govexplorationpub.com

ABCA1 (ATP-binding cassette transporter A1) is crucial for the initial lipidation of apolipoproteins, such as apolipoprotein E (ApoE), which is the primary apolipoprotein in the brain. researchgate.netexplorationpub.com It facilitates the transfer of cholesterol and phospholipids (B1166683) to lipid-poor ApoE, forming nascent lipoprotein particles. explorationpub.commdpi.com

ABCG1 (ATP-binding cassette transporter G1) works in concert with ABCA1, promoting the further efflux of cholesterol to these newly formed lipoprotein particles. explorationpub.comahajournals.org

Both ABCA1 and ABCG1 are expressed in various brain cells, including neurons and astrocytes, and play a synergistic role in regulating neuronal cholesterol levels. nih.govexplorationpub.com Their expression can be upregulated by LXR activation, which as mentioned, is stimulated by this compound. mdpi.com This creates a feedback loop where the product of cholesterol elimination helps to enhance the machinery for further cholesterol export.

Systemic Metabolism and Excretion (e.g., Hepatic Conversion to Bile Acids)

Once in the systemic circulation, this compound is transported to the liver for further metabolism and excretion. mdpi.comhmdb.ca In the liver, it undergoes a series of enzymatic reactions. A significant portion is converted into bile acids, a major route for cholesterol elimination from the body. thieme-connect.comreactome.org This conversion is initiated by the enzyme CYP39A1, a 7α-hydroxylase specific to this compound. nih.govscienceopen.com

The daily production of this compound in the brain is closely matched by its uptake and metabolism by the liver. mdpi.com Besides conversion to bile acids, this compound can also be conjugated with sulfate (B86663) or glucuronic acid, which increases its water solubility and facilitates its excretion in the bile. thieme-connect.comhmdb.ca While the contribution of the this compound pathway to total bile acid production is relatively minor under normal physiological conditions, it represents a critical route for the disposal of excess cholesterol specifically from the brain. reactome.orgmdpi.comnih.gov

Data Tables

Table 1: Key Proteins in this compound Biosynthesis and Transport

| Protein | Function | Location |

| CYP46A1 | Catalyzes the conversion of cholesterol to this compound. nih.govresearchgate.net | Primarily in neurons of the brain and retina. ki.se |

| ABCA1 | Mediates efflux of cholesterol and phospholipids to apolipoproteins. researchgate.netexplorationpub.com | Neurons, astrocytes, and other brain cells. nih.govexplorationpub.com |

| ABCG1 | Promotes cholesterol efflux to nascent lipoprotein particles. explorationpub.comahajournals.org | Neurons, astrocytes, and other brain cells. nih.govexplorationpub.com |

| CYP39A1 | Initiates the conversion of this compound to bile acids. nih.govscienceopen.com | Primarily in the liver. scienceopen.com |

Physiological Roles of 24 Hydroxycholesterol in Brain Function

Regulation of Brain Cholesterol Homeostasis

24-Hydroxycholesterol (24-OHC), also known as cerebrosterol, is a critical molecule in the brain, playing a pivotal role in maintaining cholesterol balance. nih.govmdpi.com The brain, despite representing only about 2% of the body's mass, contains approximately a quarter of the body's total free cholesterol. acs.orgmerckmillipore.com This cholesterol is synthesized de novo within the brain itself and its removal is largely dependent on its conversion to more hydrophilic metabolites, principally 24-OHC. mdpi.comacs.orgmerckmillipore.com This conversion is catalyzed by the neuron-specific enzyme cholesterol 24-hydroxylase, encoded by the CYP46A1 gene. mdpi.comacs.orgki.se This process allows the oxysterol to traverse the blood-brain barrier, which is the primary route for cholesterol elimination from the brain. ki.se

The levels of 24-OHC and the activity of CYP46A1 are not static; they are subject to developmental regulation. In mice, serum levels of 24-OHC are low at birth, peak around postnatal days 12-15, and then decline. uca.edu.ar This peak coincides with the period of active myelination and elevated cholesterol synthesis in the brain. pnas.org In humans, the plasma 24-OHC to cholesterol ratio is significantly higher in the first decade of life compared to the sixth. uca.edu.ar

The regulation of brain cholesterol homeostasis by 24-OHC is a multifaceted process involving a continuous adjustment toward equilibrium. mdpi.com This oxysterol has significant contributions to cholesterol elimination and synthesis, as well as its transport between different brain cells, particularly astrocytes and neurons. mdpi.com

This compound plays a direct role in regulating the synthesis of cholesterol within the brain, creating a feedback loop to maintain homeostasis. ki.semdpi.com When cholesterol levels are in excess within neurons, the resulting increase in 24-OHC signals for the downregulation of enzymes involved in the cholesterol and isoprenoid synthesis pathways. acs.orgmerckmillipore.com

Proteomic studies in rat cortical neurons have demonstrated that treatment with 24-OHC leads to a decrease in the expression of several key enzymes in the cholesterol biosynthesis pathway. acs.orgmerckmillipore.com This downregulation is thought to be mediated, at least in part, through the post-transcriptional regulation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2), a key transcription factor that controls the expression of many genes involved in cholesterol synthesis. acs.orgmerckmillipore.com

Inhibition of CYP46A1, the enzyme that produces 24-OHC, has been shown to reduce the lathosterol-to-cholesterol ratio in the mouse brain, which is an index of brain cholesterol synthesis. ki.se This finding further supports the role of 24-OHC in coupling cholesterol elimination with its synthesis. ki.se

Table 1: Enzymes in Cholesterol/Isoprenoid Synthesis Pathway Downregulated by this compound

| Enzyme Name | EC Number |

| 3-hydroxy-3-methylglutaryl-Coenzyme A synthase 1 | 2.3.3.10 |

| Diphosphomevalonate decarboxylase | 4.1.1.33 |

| Isopentenyl-diphosphate delta isomerase | 5.3.3.2 |

| Farnesyl-diphosphate synthase (Geranyl transferase) | 2.5.1.10 |

| Farnesyl-diphosphate farnesyltransferase 1 (Squalene synthase) | 2.5.1.21 |

| Methylsterol monooxygenase | 1.14.13.72 |

| Data sourced from studies on rat cortical neurons. acs.orgmerckmillipore.com |

This compound influences the physical properties of cell membranes, which can, in turn, affect cellular signaling and function. Studies have shown that 24-OHC can increase membrane fluidity. arvojournals.org Anisotropy measurements using a fluorescent probe revealed a decrease in anisotropy after treatment with 24-OHC, indicating a more fluid membrane. arvojournals.org This was further confirmed by fluorescence recovery after photobleaching (FRAP) experiments, which showed a shorter fluorescence recovery time in treated cells. arvojournals.org

Lipid rafts are specialized microdomains within the cell membrane that are enriched in cholesterol and sphingolipids and play a crucial role in signal transduction. 24-OHC has been shown to disturb the organization of these lipid rafts. arvojournals.org For example, in Müller glial cells, treatment with 24-OHC led to the delocalization of certain proteins into or out of the lipid raft fraction. arvojournals.org Specifically, Glial Fibrillary Acidic Protein (GFAP) was found to delocalize to the lipid raft fraction, while Dihydroxyacetonephosphate Acyltransferase (DHAPAT) moved out of this fraction. arvojournals.org

Furthermore, 24-OHC has been shown to enhance the labeling of synaptic membranes with the B-subunit of cholera toxin, which suggests an increase in lipid ordering within these specific domains. researchgate.netebi.ac.uk This effect on lipid rafts is significant as these domains are critical for the function of many membrane proteins, including receptors and signaling molecules. mdpi.com The disruption of lipid raft integrity by agents like methyl-β-cyclodextrin or sphingomyelinase can prevent the actions of 24-OHC on both lipid raft marker labeling and nitric oxide synthesis. researchgate.netebi.ac.uk

Nuclear Receptor Activation (Liver X Receptors - LXRs)

This compound is a physiological ligand for Liver X Receptors (LXRs), which are nuclear receptors that act as master regulators of cholesterol homeostasis. mdpi.comocl-journal.org There are two isoforms of LXRs, LXRα and LXRβ, both of which are present in the brain. ocl-journal.orgnih.gov LXRβ is ubiquitously expressed, while LXRα has a more restricted expression pattern. nih.govahajournals.org

Upon activation by 24-OHC, LXRs form a heterodimer with a retinoid X receptor (RXR) and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription. uca.edu.arnih.gov This activation has several important consequences for brain cholesterol metabolism. For instance, LXR activation by 24-OHC in astrocytes stimulates the expression and synthesis of Apolipoprotein E (ApoE) and the ATP-binding cassette transporters ABCA1 and ABCG1. mdpi.commdpi.com This, in turn, promotes the transport of cholesterol from astrocytes to neurons. mdpi.commdpi.com

In addition to its role in cholesterol transport, LXR activation by 24-OHC also acts as a physiological suppressor of cholesterol biosynthesis in the brain, primarily in astrocytes. mdpi.com This occurs through the LXR-mediated inhibition of the sterol regulatory element-binding protein (SREBP). mdpi.com At physiological concentrations, 24-OHC is considered neuroprotective through its activation of LXRs. mdpi.com However, at higher concentrations, this protective effect can be lost due to the inhibition of LXR transcriptional activity. mdpi.com

While 24-OHC is a potent LXR agonist in vitro, some in vivo studies in mice overexpressing CYP46A1 have shown that even a two-fold increase in brain 24-OHC levels did not significantly activate LXR target genes in the brain. ki.seuca.edu.ar This suggests that the in vivo regulation of LXRs by 24-OHC may be more complex.

Regulation of LXR Target Genes

This compound is a well-established endogenous agonist for Liver X Receptors (LXRs), which are nuclear receptors that function as transcription factors. uca.edu.arnih.gov LXRs, which include LXRα and LXRβ isoforms, play a critical role in regulating the expression of genes involved in cholesterol metabolism and transport. uca.edu.ar When 24-OHC binds to LXRs, it induces a conformational change that leads to the recruitment of co-activator proteins and the subsequent transcription of target genes. uca.edu.ar

Key LXR target genes regulated by 24-OHC include ATP-binding cassette (ABC) transporters such as ABCA1 and ABCG1. mdpi.commdpi.com These transporters are essential for the efflux of cholesterol and phospholipids (B1166683) from cells. uca.edu.ar For instance, in astrocytes, 24-OHC-mediated activation of LXRs leads to increased expression of ABCA1 and ABCG1, which facilitates the transfer of cholesterol to apolipoprotein E (ApoE) to form lipoprotein particles. mdpi.commdpi.com These lipoproteins are then taken up by neurons, highlighting a crucial intercellular cholesterol transport system. mdpi.com

Furthermore, LXR activation by 24-OHC can also suppress cholesterol synthesis by inhibiting the sterol regulatory element-binding protein (SREBP) pathway. mdpi.com However, some in vivo studies have yielded complex results. A study using a transgenic mouse model overexpressing human cholesterol 24-hydroxylase found that despite a significant increase in 24-OHC levels in the brain, there was no corresponding activation of LXR target genes. ki.senih.gov This suggests that the regulatory role of 24-OHC on LXR target genes in a living organism might be more nuanced and context-dependent than observed in in-vitro experiments. nih.gov

Table 1: Key LXR Target Genes Regulated by this compound

| Gene | Function | Effect of 24-OHC Activation |

| ABCA1 | Mediates cholesterol efflux to lipid-poor apolipoproteins. uca.edu.armdpi.com | Upregulation of expression, leading to increased cholesterol removal from cells. mdpi.commdpi.com |

| ABCG1 | Promotes cholesterol efflux to high-density lipoprotein (HDL). mdpi.comportlandpress.com | Induction of expression, contributing to cholesterol homeostasis. mdpi.comportlandpress.com |

| ApoE | Apoprotein involved in cholesterol transport between cells. mdpi.commdpi.com | Upregulation of expression and synthesis in astrocytes. mdpi.commdpi.com |

| SREBP-1c | Transcription factor that regulates lipogenesis. | LXR activation can influence its activity, contributing to the regulation of fatty acid synthesis. |

Implications for Gene Expression in Astrocytes and Neurons

The influence of 24-OHC on gene expression extends specifically to astrocytes and neurons, the two major cell types in the brain. mdpi.com In astrocytes, as mentioned, 24-OHC stimulates the expression of ABCA1 and ApoE, which are critical for providing cholesterol to neurons. mdpi.commdpi.com Astrocytes have a limited capacity to synthesize their own cholesterol and therefore rely on this intercellular transport mechanism. mdpi.com Research has shown that treatment of mouse astrocytes with 24-OHC can moderate the effects of amyloid-β on the expression of HMG-CoA reductase (a key enzyme in cholesterol synthesis) and ABCA1. nih.govnih.gov Specifically, while amyloid-β was found to increase the protein levels of both HMGCR and ABCA1, co-treatment with 24-OHC helped to restore their levels. nih.govnih.gov

In neurons, 24-OHC has been shown to have a dual role, being either neuroprotective or neurotoxic depending on its concentration. mdpi.com At physiological concentrations, it can induce adaptive responses through the activation of the LXR signaling pathway, protecting neuronal cells from oxidative stress. nih.gov Conversely, high concentrations of 24-OHC have been associated with programmed cell death. nih.gov Proteomic studies have demonstrated that 24-OHC can upregulate ApoE expression in primary cortical neurons, likely through LXR activation. mdpi.com Furthermore, 24-OHC has been found to suppress the production of amyloid-β in human neuroblastoma cells by down-regulating the trafficking of the amyloid precursor protein (APP). nih.gov

Table 2: Effects of this compound on Gene and Protein Expression in Brain Cells

| Cell Type | Target | Effect of 24-OHC | Reference |

| Astrocytes | ABCA1 | Upregulation of protein and gene expression. | nih.govnih.gov |

| HMG-CoA Reductase | Downregulation of protein expression. | nih.govnih.gov | |

| ApoE | Upregulation of expression and synthesis. | mdpi.commdpi.com | |

| Neurons | ApoE | Upregulation of expression. | mdpi.com |

| Amyloid Precursor Protein (APP) | Downregulation of trafficking, leading to suppressed amyloid-β production. | nih.gov | |

| LXR Target Genes | Activation at sub-lethal concentrations induces adaptive responses. | nih.gov |

Influence on Neurotrophic Pathways

Neurotrophins are a family of proteins that are essential for the survival, development, and function of neurons. researchgate.net Emerging evidence suggests a link between 24-OHC and neurotrophic pathways. For instance, it has been reported that 24-OHC can delay the degeneration of choline (B1196258) acetyltransferase (ChAT)-positive neurons, which are crucial for cognitive function and are progressively lost in Alzheimer's disease. mdpi.com

Furthermore, 24-OHC has been shown to be a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory. jneurosci.org By enhancing NMDA receptor function, 24-OHC can facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory. jneurosci.org This modulation of synaptic activity represents an indirect influence on neurotrophic signaling, as synaptic activity itself is a key regulator of neurotrophin expression and release. While direct regulation of neurotrophin gene expression by 24-OHC is an area of ongoing research, its ability to influence key neuronal functions highlights its importance in maintaining a healthy neuronal environment conducive to neurotrophic support.

Pathophysiological Implications of Altered 24 Hydroxycholesterol Levels

Neurodegenerative Diseases

Altered cholesterol metabolism within the brain is a significant factor in the development of Alzheimer's disease. researchgate.netnih.gov Excess brain cholesterol is converted into the more water-soluble 24-HC by the neuron-specific enzyme CYP46A1, allowing it to be eliminated from the brain. researchgate.netnih.gov This process is crucial for maintaining cholesterol homeostasis, which is essential for proper neuronal function. researchgate.netnih.gov

The levels of 24-HC in cerebrospinal fluid (CSF) and plasma of individuals with Alzheimer's disease have been a subject of extensive research, yielding varied and sometimes conflicting results that may reflect different stages of the disease.

Several studies have reported elevated concentrations of 24-HC in the CSF of patients with early-stage AD and mild cognitive impairment (MCI). nih.govnih.gov This increase is often interpreted as a consequence of increased cholesterol turnover resulting from neurodegeneration. nih.gov Some researchers suggest that these higher CSF levels may reflect neuronal damage rather than the activity of metabolically active neurons. frontiersin.org In the plasma, some studies have found higher levels of 24-HC in the early stages of AD, potentially due to increased cholesterol turnover during the initial neurodegenerative processes. frontiersin.orgmdpi.com

Conversely, other studies have observed lower plasma levels of 24-HC in patients with more advanced AD, suggesting a decrease in cholesterol transport as the disease progresses. frontiersin.orgmdpi.comoup.com This reduction in 24-HC levels is thought to be a result of neuronal loss, as fewer neurons are available to produce the oxysterol. nih.govmdpi.com The ratio of 24-HC to total cholesterol in plasma has also been found to be significantly lower in individuals with AD and MCI compared to controls, indicating that this corrected value might be a more informative biomarker.

The apolipoprotein E (APOE) ε4 allele, a major genetic risk factor for AD, has been linked to CSF 24-HC concentrations, suggesting a connection between this risk factor and cholesterol metabolism in the central nervous system. nih.gov

| Fluid | AD Stage | Observed 24-HC Levels | Potential Interpretation | Citations |

|---|---|---|---|---|

| CSF | Early AD / MCI | Elevated | Increased cholesterol turnover due to neurodegeneration, neuronal damage. | nih.govnih.govfrontiersin.org |

| Plasma | Early AD | Elevated | Increased cholesterol turnover. | frontiersin.orgmdpi.com |

| Plasma | Advanced AD | Lowered | Neuronal loss, decreased cholesterol transport. | frontiersin.orgmdpi.comoup.com |

The influence of 24-HC on the production and clearance of amyloid-beta (Aβ) peptides, the primary component of senile plaques in AD brains, is a complex and debated topic. Research has presented conflicting findings, suggesting that the effect of 24-HC on Aβ may be concentration-dependent and vary based on the specific cellular environment. researchgate.netnih.govmdpi.com

Some studies propose a beneficial role for 24-HC in reducing Aβ production. It has been shown to favor the non-amyloidogenic processing of the amyloid precursor protein (APP), which precludes the formation of Aβ. frontiersin.orguca.edu.ar This is achieved by increasing the activity of α-secretase relative to β-secretase. uca.edu.ar Furthermore, 24-HC has been found to suppress Aβ production by inhibiting the intracellular trafficking of APP. frontiersin.orguca.edu.ar

In contrast, other research indicates that 24-HC can promote the production of Aβ. researchgate.netnih.govmdpi.com In certain experimental models, 24-HC has been observed to upregulate the expression of APP and β-secretase, leading to an increased synthesis of Aβ42. uca.edu.ar This effect was reportedly prevented by pretreatment with an antioxidant, suggesting a role for oxidative stress in this process. uca.edu.ar

Regarding clearance, 24-HC may indirectly influence Aβ removal. By activating liver X receptors (LXRs), 24-HC can regulate the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1) and apolipoprotein E (ApoE). frontiersin.orgfrontiersin.org ApoE is crucial for the transport and clearance of Aβ in the brain. frontiersin.org

| Effect on Aβ | Proposed Mechanism | Citations |

|---|---|---|

| Reduced Production | Favors non-amyloidogenic APP processing (↑ α-secretase activity). | frontiersin.orguca.edu.ar |

| Reduced Production | Inhibits intracellular trafficking of APP. | frontiersin.orguca.edu.ar |

| Increased Production | Upregulates expression of APP and β-secretase. | researchgate.netnih.govmdpi.comuca.edu.ar |

| Indirect Clearance | Activates LXRs, regulating genes like ABCA1 and ApoE involved in Aβ clearance. | frontiersin.orgfrontiersin.org |

The formation of neurofibrillary tangles (NFTs), composed of hyperphosphorylated tau protein, is another key pathological hallmark of Alzheimer's disease. researchgate.net Emerging evidence suggests that 24-HC may have a protective role against tau pathology. researchgate.netmdpi.com

Studies have shown that 24-HC can prevent the hyperphosphorylation of tau. researchgate.netmdpi.com One of the proposed mechanisms for this effect is the upregulation of the neuroprotective enzyme sirtuin 1 (SIRT1). mdpi.comnih.gov By activating SIRT1, 24-HC can prevent the intracellular accumulation of insoluble tau aggregates. mdpi.com In vivo experiments in mouse models have demonstrated that 24-HC can completely prevent the hyperphosphorylation of tau induced by Aβ monomers. nih.gov

Furthermore, 24-HC has been shown to promote the clearance of tau protein by inducing its ubiquitination and subsequent degradation through the ubiquitin-proteasome system. nih.govmdpi.com This action is also linked to the upregulation of the SIRT1/PGC1α/Nrf2 pathway. nih.govmdpi.com A correlation between CSF levels of 24-HC and phosphorylated tau has been reported, further suggesting a relationship between tau pathology and this oxysterol. oup.comsonar.ch

Neuroinflammation and oxidative stress are recognized as significant contributors to the pathogenesis of Alzheimer's disease. researchgate.net Research indicates that 24-HC can play a dual role, at times contributing to these detrimental processes.

Several studies have highlighted that 24-HC can promote neuroinflammation and oxidative stress. researchgate.netnih.govmdpi.com It has been shown to induce the production of reactive oxygen species (ROS) in neuronal cell lines, which can lead to cellular damage. mdpi.comnih.gov This increase in oxidative stress can, in turn, intensify neurodegeneration. researchgate.net

Conversely, there is also evidence suggesting that 24-HC can activate antioxidant pathways. For instance, by inducing a mild generation of ROS, 24-HC can trigger the activation of the SIRT1-dependent neuroprotective pathway. nih.gov SIRT1 is involved in regulating the transcription of important antioxidant genes. portlandpress.com This suggests a complex, concentration-dependent effect where low levels might be protective, while higher concentrations become detrimental.

The role of 24-hydroxycholesterol in the context of Alzheimer's disease is notably controversial, with a significant body of evidence supporting both neuroprotective and neurotoxic effects. researchgate.netnih.govmdpi.com This duality appears to be highly dependent on its concentration and the specific cellular context. mdpi.com

Neuroprotective Effects: Several studies point towards a beneficial role for 24-HC. It is a key player in maintaining brain cholesterol homeostasis by facilitating its removal. mdpi.com Evidence suggests it can suppress the production of the harmful Aβ peptide and prevent the hyperphosphorylation of the tau protein, two central pathological features of AD. nih.govmdpi.com The neuroprotective actions are often linked to the activation of enzymes like sirtuin 1 (SIRT1). mdpi.comnih.gov

Neurotoxic Effects: On the other hand, numerous studies have implicated 24-HC in promoting the progression of AD. researchgate.netnih.govmdpi.com It has been shown to induce neuroinflammation, oxidative stress, and even cell death in neuronal cell lines. nih.govmdpi.com Some research indicates it can enhance the production of Aβ peptides. mdpi.com The accumulation of 24-HC, particularly at higher concentrations, is often associated with these detrimental outcomes. researchgate.net

This paradoxical role highlights the complexity of cholesterol metabolism in the brain and its impact on neurodegenerative processes. The balance of 24-HC levels appears to be critical, with deviations in either direction potentially contributing to the pathophysiology of Alzheimer's disease.

| Effect | Supporting Evidence | Citations |

|---|---|---|

| Neuroprotective | Facilitates brain cholesterol removal, maintaining homeostasis. | mdpi.com |

| Neuroprotective | Suppresses Aβ peptide production in some models. | nih.govmdpi.com |

| Neuroprotective | Prevents tau hyperphosphorylation via SIRT1 activation. | mdpi.comnih.gov |

| Neurotoxic | Promotes neuroinflammation and oxidative stress. | researchgate.netnih.govmdpi.com |

| Neurotoxic | Induces cell death in neuronal cell lines. | nih.govmdpi.com |

| Neurotoxic | Can enhance Aβ peptide production in some models. | mdpi.com |

| Neurotoxic | High concentrations impair neuronal calcium signaling and mitochondrial function. | researchgate.net |

Alzheimer's Disease (AD)

Genetic Polymorphisms in CYP46A1 and AD Risk

Genetic variations within the CYP46A1 gene have been investigated as potential risk factors for Alzheimer's disease (AD), although findings across different populations have sometimes been conflicting. nih.govoup.com The central idea is that these genetic differences may influence the enzyme's efficiency, thereby altering brain cholesterol metabolism and contributing to AD pathology. researchgate.net

Several single nucleotide polymorphisms (SNPs) in CYP46A1 have been the focus of research. One of the most studied is the T/C polymorphism (rs754203) located in an intron of the gene. nih.govnih.govuow.edu.au Some studies have reported a significant association between the 'T' allele of this polymorphism and an increased risk of sporadic late-onset AD. nih.govnih.gov For instance, one study in an Iranian population found a significantly higher frequency of the TT-homozygote genotype and the T allele in AD patients compared to controls. nih.gov This 'T' allele has also been linked to an increased risk of AD in some Chinese and Caucasian populations. nih.gov Furthermore, the presence of the CYP46A1 T allele might act synergistically with the apolipoprotein E ε4 (APOEε4) allele, a well-established genetic risk factor for AD, to further increase disease risk. nih.govwiley.com

The functional impact of these polymorphisms is thought to relate to the levels of 24-HC. Carriers of certain CYP46A1 haplotypes, such as the G-C haplotype formed by SNPs rs7157609 and rs4900442, have shown reduced cerebrospinal fluid (CSF) levels of both 24-HC and cholesterol, alongside an increased risk for AD. researchgate.netnih.gov This suggests that these genetic variants may lead to decreased expression or function of the CYP46A1 enzyme. nih.gov The rs754203 polymorphism, located within a long intronic non-coding RNA (LincRNA), may also influence CYP46A1 gene expression, with the TT genotype potentially leading to reduced enzyme expression and 24-HC production. nih.govuow.edu.au

Table 1: Genetic Polymorphisms in CYP46A1 and Alzheimer's Disease Risk

| Polymorphism (SNP) | Allele/Genotype | Associated Risk/Finding | Population Studied |

|---|---|---|---|

| rs754203 (T/C) | T allele / TT genotype | Increased risk of AD nih.govnih.gov | Iranian, Chinese, Caucasian nih.gov |

| rs754203 (T/C) | C allele / CC genotype | Increased risk of AD in some studies nih.gov | Various |

| rs4900442 | T vs. C allele | Increased risk of AD with T allele oup.com | Chinese oup.com |

| rs7157609 & rs4900442 | G-C haplotype | Increased risk of AD; reduced CSF 24-HC researchgate.netnih.gov | Not specified |

Parkinson's Disease (PD)

Alterations in CYP46A1 Activity and 24S-HC Levels

In the context of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, evidence suggests an upregulation of the CYP46A1-24S-HC axis. researchgate.net Studies have shown that the levels of both the CYP46A1 enzyme and its product, 24S-HC, are elevated in patients with PD. researchgate.netnih.gov Specifically, postmortem analysis of the substantia nigra, a brain region severely affected in PD, revealed increased levels of CYP46A1 in PD patients compared to controls. researchgate.net Furthermore, plasma and cerebrospinal fluid (CSF) levels of 24S-HC have been found to be higher in individuals with PD. researchgate.netresearchgate.net Some research indicates that CSF levels of 24S-HC may even correlate with the duration of the disease. researchgate.netjneurosci.org However, it is worth noting that not all studies have reported increased plasma 24S-HC levels in PD patients; some have found no change or even a decrease. researchgate.net

Impact on Alpha-Synuclein (B15492655) (α-Syn) Pathology

The hallmark pathology of PD is the aggregation of the protein alpha-synuclein (α-Syn) into Lewy bodies. nih.gov Emerging research indicates that 24S-HC plays a crucial role in promoting α-Syn pathology. researchgate.net The brain-specific oxysterol appears to facilitate the aggregation, propagation, and neurotoxicity of α-Syn. researchgate.netnih.gov In vitro and in vivo studies have demonstrated that 24S-HC can promote the aggregation of α-Syn. researchgate.net When α-Syn fibrils are formed in the presence of 24S-HC, they exhibit increased seeding activity and neurotoxicity. researchgate.net Furthermore, 24S-HC has been shown to facilitate the phosphorylation and aggregation of endogenous α-Syn in primary cultured neurons. researchgate.net This exacerbation of α-Syn pathology is thought to occur, in part, through the activation of the X-box binding protein 1 (XBP1) and lymphocyte-activation gene 3 (LAG3) axis, which promotes the neuron-to-neuron transmission of pathological α-Syn. researchgate.netoup.com

Neurotoxicity and Dopaminergic Degeneration

The elevated levels of CYP46A1 and 24S-HC are implicated in the neurotoxicity and degeneration of dopaminergic neurons that are central to PD. researchgate.net Overexpression of CYP46A1 has been shown to intensify α-Syn pathology, while the genetic removal of CYP46A1 can attenuate α-Syn neurotoxicity and the degeneration of the nigrostriatal dopaminergic pathway in mouse models. researchgate.netnih.gov The direct intracerebroventricular injection of 24S-HC in animal models exacerbates α-Syn pathology and dopaminergic neuronal degeneration. researchgate.net Moreover, α-Syn fibrils formed in the presence of 24S-HC induce more severe degeneration of the nigrostriatal dopaminergic pathway and more pronounced motor impairments in mice. researchgate.net The neurotoxic effects are also linked to mitochondrial dysfunction, which is exacerbated by the presence of 24S-HC and α-Syn fibrils. researchgate.net These findings collectively suggest that the upregulation of the CYP46A1-24S-HC axis is a significant contributor to the neurodegenerative processes in Parkinson's disease. researchgate.netnih.gov

Huntington's Disease (HD)

Changes in Brain Cholesterol Metabolism and CYP46A1 Activity

Huntington's disease (HD) is a fatal genetic neurodegenerative disorder caused by an expanded CAG repeat in the huntingtin gene (HTT). nih.gov A significant body of evidence points to altered brain cholesterol homeostasis as a critical event in the pathogenesis of HD. researchgate.netnih.gov This includes a general downregulation of the cholesterol biosynthesis pathway, with reduced transcription of key genes involved in cholesterol production. nih.govnih.govnih.gov This dysfunction is attributed to the mutant huntingtin protein, which appears to reduce the activity of the sterol regulatory element-binding protein (SREBP), a key transcription factor for cholesterol synthesis genes. nih.govnih.gov

A key feature of this altered cholesterol landscape in HD is the reduced activity and expression of CYP46A1. oup.comnih.govuow.edu.au Studies have documented decreased levels of CYP46A1 mRNA and protein in the striatum of HD mouse models and in the putamen of post-mortem HD patient brains. oup.comnih.govuow.edu.au This reduction in CYP46A1 leads to a decrease in the production of 24S-HC. uow.edu.auanr.fr Consequently, plasma levels of 24S-HC are significantly lower in HD patients, and this decline can be observed even in the pre-manifest stages of the disease, correlating with the degree of caudate atrophy. anr.fr

The restoration of CYP46A1 activity in the striatum of HD mouse models has shown therapeutic promise. nih.gov Increasing CYP46A1 expression has been found to restore cholesterol homeostasis, reduce the aggregation of mutant huntingtin protein, decrease neuronal atrophy, and improve motor function. nih.gov This suggests that the downregulation of CYP46A1 and the subsequent disruption of brain cholesterol elimination are pivotal to the neuronal dysfunction seen in Huntington's disease. jneurosci.org

Table 2: Alterations in Cholesterol Metabolism in Huntington's Disease

| Parameter | Alteration in HD | Brain Region(s) Affected | Consequence |

|---|---|---|---|

| Cholesterol Biosynthesis | Decreased nih.govnih.gov | Striatum, Cortex nih.gov | Reduced levels of cholesterol precursors (lanosterol, lathosterol) oup.com |

| CYP46A1 Expression | Decreased oup.comnih.govuow.edu.au | Striatum, Putamen oup.comnih.gov | Reduced conversion of cholesterol to 24S-HC |

| 24S-Hydroxycholesterol Levels | Decreased uow.edu.auanr.fr | Brain and Plasma anr.fr | Correlates with disease progression and caudate atrophy anr.fr |

| Mutant Huntingtin Protein | Impairs SREBP function nih.govnih.gov | Nucleus nih.gov | Downregulation of cholesterol synthesis genes nih.govnih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Alpha-Synuclein | |

| Cholesterol | |

| Desmosterol | |

| Lanosterol |

Multiple Sclerosis (MS)

Disturbances in lipid homeostasis are implicated in the pathogenesis of multiple sclerosis (MS), a chronic demyelinating disease of the central nervous system. dergipark.org.tr The levels of 24-OHC in the plasma and cerebrospinal fluid (CSF) of MS patients can be altered, potentially serving as a biomarker for disease activity and neurodegeneration. mdpi.comnih.gov The plasma concentration of 24-OHC is dependent on the balance between its production in the brain, which is proportional to the number of metabolically active neurons, and its elimination by the liver. mdpi.com

In different stages of MS, levels of 24-OHC have been reported to be both increased and decreased. For instance, in mice with acute experimental autoimmune encephalomyelitis (EAE), an animal model of MS, plasma concentrations of 24-OHC were found to be increased. mdpi.com Similarly, increased CSF levels of 24-OHC have been found in MS patients, suggesting that active inflammation may be associated with an increased turnover of brain cholesterol. mdpi.com Conversely, other studies have reported that serum levels of 24-OHC were lower in patients with primary progressive MS and in older patients with relapsing-remitting MS. nih.gov Furthermore, reduced levels of cholesterol and 24-OHC have been observed in white matter lesions of MS brains, which was linked to reduced activity of the CYP46A1 enzyme. cardiff.ac.uk This reduction in CYP46A1 expression was particularly noted in neurons within grey matter lesions and non-lesioned grey matter compared to controls. cardiff.ac.uk These findings suggest that dysregulated cholesterol metabolism, associated with reduced neuron-specific CYP46A1 expression, is a feature of MS. cardiff.ac.uk

Spinocerebellar Ataxias (SCA)

Impaired brain cholesterol metabolism is also a feature of spinocerebellar ataxias (SCA), a group of hereditary neurodegenerative disorders. researchgate.netera-learn.eu A common finding in several neurodegenerative diseases, including some SCAs, is the accumulation of cholesterol, which may result from defective conversion of cholesterol to 24-OHC. rug.nl This is often due to alterations in the enzyme CYP46A1. rug.nl

In SCA3, also known as Machado-Joseph disease, the most common form of ataxia worldwide, levels of CYP46A1 are decreased in the cerebellum of both patients and mouse models. researchgate.netrug.nl This deficiency in CYP46A1 is accompanied by a decrease in the levels of 24-OHC. rug.nl A knockdown of CYP46A1 in healthy mice resulted in a phenotype similar to SCA3, including reduced levels of 24-OHC, highlighting the importance of this metabolic pathway. rug.nl Conversely, upregulation of CYP46A1 has been shown to improve the neuropathology in a transgenic mouse model of SCA3. rug.nl In a lentiviral mouse model of SCA3, overexpression of CYP46A1 in the cerebellum significantly reduced the aggregation of the mutated ataxin-3 protein and prevented neuronal death. explorationpub.comera-learn.eu These findings indicate that impaired cholesterol metabolism contributes to the pathology of SCA3 and that targeting CYP46A1 could be a therapeutic strategy. rug.nl In SCA2, lower levels of 24-OHC have also been reported. researchgate.net

Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare, inherited neurovisceral disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes. nih.govmdpi.com This accumulation is due to mutations in the NPC1 or NPC2 genes. nih.gov While cholesterol accumulation is a central feature, the role of the 24-OHC pathway in NPC is complex.

Some studies have suggested that in NPC, the excretion of cholesterol from the brain is enhanced but occurs independently of the 24-OHC pathway. nih.gov However, other research points to the therapeutic potential of modulating this pathway. For instance, activation of CYP46A1 has been shown to restore long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in NPC1 mutant mice. embopress.org In these mice, treatment that increased 24-OHC levels was able to overcome the synaptic deficits. embopress.org This suggests that while the primary defect in NPC lies in intracellular cholesterol trafficking, enhancing the cholesterol elimination pathway via CYP46A1 can have beneficial effects. embopress.org

Amyotrophic Lateral Sclerosis (ALS)

Alterations in lipid metabolism, including changes in 24-OHC levels, have been observed in amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease that affects motor neurons. frontiersin.org However, the findings regarding 24-OHC levels in ALS have been inconsistent across studies.

Some research has shown that levels of 24-OHC are significantly higher in the CSF of untreated ALS patients compared to controls. frontiersin.org In contrast, another study reported that levels of 24-OHC were higher in controls compared to ALS patients in both plasma and CSF. frontiersin.org

A more consistent finding appears to be related to the esterified form of 24-OHC. The esterification of 24-OHC is a process that can be affected by oxidative stress, which is a known component of ALS pathology. nih.gov Studies have found that the levels of 24-hydroxycholesteryl esters are lower in both the CSF and plasma of ALS patients compared to healthy controls. nih.govresearchgate.net One study reported that the CSF and plasma levels of these esters were 60.05% and 54.07% respectively in ALS patients, compared to 79.51% and 80.07% in controls. nih.govresearchgate.net This decrease in esterified 24-OHC has been suggested as a potential new biomarker for monitoring the progression of ALS. nih.govresearchgate.net

Other Neurological and Neuropsychiatric Conditions

The role of 24-OHC is also being investigated in a range of other neurological and neuropsychiatric disorders. nih.gov Research in this area is still in its early stages, and the findings are sometimes controversial, with some studies reporting decreased levels of 24-OHC and others reporting increases in various conditions. nih.govresearchgate.net

24-OHC is considered a promising biomarker for psychiatric and neurologic disorders that affect brain structure because its plasma levels are thought to reflect the turnover of cholesterol in the central nervous system. nih.gov It can affect a variety of brain cells, including neurons, astrocytes, oligodendrocytes, and vascular cells, and is involved in processes such as neurotransmission, oxidative stress, and inflammation. nih.govresearchgate.net

Examples of other conditions where 24-OHC has been studied include schizophrenia, autism spectrum disorder, and bipolar disorder. nih.gov However, in a large study on schizophrenia, no significant difference was found in the plasma levels of 24-OHC between patients and healthy controls, and the levels were not related to structural brain changes or cognitive deficits. nih.gov This suggests that plasma 24-OHC may have limited value as a biomarker for schizophrenia. nih.gov

Data Tables

Table 1: Alterations in this compound (24-OHC) Levels in Various Neurological Disorders

| Disease | Finding | Sample Type | Reference |

| Huntington's Disease | Decreased 24-OHC | Plasma | oup.com |

| Decreased 24-OHC/25-OHC ratio | Plasma | nih.gov | |

| Multiple Sclerosis | Increased 24-OHC | CSF, Plasma (in EAE mice) | mdpi.com |

| Decreased 24-OHC | Serum (in progressive MS) | nih.gov | |

| Decreased 24-OHC | White matter lesions | cardiff.ac.uk | |

| Spinocerebellar Ataxia (SCA3) | Decreased 24-OHC | Cerebellum | rug.nl |

| Spinocerebellar Ataxia (SCA2) | Decreased 24-OHC | Not specified | researchgate.net |

| Amyotrophic Lateral Sclerosis | Increased 24-OHC | CSF (untreated patients) | frontiersin.org |

| Decreased 24-OHC | Plasma, CSF | frontiersin.org | |

| Decreased 24-hydroxycholesteryl esters | CSF, Plasma | nih.govresearchgate.net | |

| Schizophrenia | No significant difference | Plasma | nih.gov |

Table 2: Levels of 24-Hydroxycholesteryl Esters in ALS Patients vs. Controls

| Group | CSF Level (% of total 24-OHC) | Plasma Level (% of total 24-OHC) | Reference |

| ALS Patients | 60.05 ± 4.24% | 54.07 ± 20.37% | nih.govresearchgate.net |

| Controls | 79.51 ± 2.47% | 80.07 ± 10.02% | nih.govresearchgate.net |

Autism Spectrum Disorder (ASD)

Research has identified a significant association between altered levels of circulating oxysterols and Autism Spectrum Disorder (ASD). nih.gov Studies comparing children with ASD to a control group of healthy children have revealed notably higher plasma levels of this compound in those with ASD. africaresearchconnects.comx-mol.com This elevation is significant to the extent that high plasma levels of this compound are considered an independent risk factor for ASD. nih.govafricaresearchconnects.com

An inverse correlation has been observed between the age of individuals with ASD and their plasma this compound levels, indicating that younger children with the disorder may present with higher concentrations. africaresearchconnects.com While other oxysterols like 7α-hydroxycholesterol and 25-hydroxycholesterol (B127956) have shown borderline significance, this compound stands out as a prominent potential biomarker. africaresearchconnects.comx-mol.com The diagnostic potential of this oxysterol is supported by analyses showing satisfactory levels of specificity and sensitivity. nih.govafricaresearchconnects.com It is hypothesized that this compound may contribute to alterations in brain function through mechanisms such as cytotoxicity, oxidative stress, apoptosis, and synaptic irregularities, all of which are implicated in the development of ASD. researchgate.net

| Condition | Biomarker | Observed Change in ASD | Significance |

| Autism Spectrum Disorder | Plasma this compound | Increased | Independent risk factor nih.govafricaresearchconnects.com |

| Autism Spectrum Disorder | Plasma 7α-hydroxycholesterol | Borderline significance | africaresearchconnects.comx-mol.com |

| Autism Spectrum Disorder | Plasma 25-hydroxycholesterol | Borderline significance | africaresearchconnects.comx-mol.com |

Epilepsy

The role of this compound in epilepsy appears to be linked to neuronal hyperexcitability. sciforum.netq4cdn.com This metabolite of cholesterol is known to modulate neuronal functions that are relevant to the underlying causes of seizures. sciforum.netnih.gov Studies in animal models of epilepsy have demonstrated that manipulating the levels of this compound can impact seizure development and severity. sciforum.net

Specifically, research using a mouse model of acquired epilepsy has shown that inhibiting the enzyme responsible for the production of this compound, cholesterol 24-hydroxylase (CYP46A1), can delay the onset of epilepsy and reduce the number of subsequent seizures. q4cdn.comneurology.org Conversely, augmenting the levels of this compound has been shown to induce higher-grade and more intense seizures. sciforum.net These findings suggest that elevated levels of this compound may contribute to the development of seizures, and that targeting its synthesis could be a novel therapeutic strategy for epilepsy. sciforum.netnih.gov

| Experimental Model | Intervention | Effect on this compound Levels | Outcome on Seizures |

| Mouse model of acquired epilepsy | Inhibition of cholesterol 24-hydroxylase (CYP46A1) | Decreased | Delayed onset and reduced number of seizures q4cdn.comneurology.org |

| Mouse model of pentylenetetrazol-induced seizures | Augmentation of this compound | Increased | High-grade and high-intensity seizures sciforum.net |

Glioblastoma

In the context of glioblastoma (GBM), a significant dysregulation of cholesterol metabolism has been observed, with a particular focus on this compound and its synthesizing enzyme, CYP46A1. nih.govembopress.org Research has identified that CYP46A1 is one of the most dramatically dysregulated cholesterol metabolism genes in GBM, showing a significant decrease in expression in glioblastoma samples compared to normal brain tissue. nih.govembopress.org

This reduction in CYP46A1 expression is associated with increasing tumor grade and a poor prognosis for patients with human gliomas. nih.gov The decreased enzyme activity leads to lower levels of this compound within the tumor environment. aacrjournals.org Studies have shown that increasing the levels of this compound, either through ectopic expression of CYP46A1 or direct treatment with this compound, can suppress the proliferation of glioblastoma cells and inhibit tumor growth in vivo. nih.govaacrjournals.org The proposed mechanism for this tumor suppression is the regulation of LXR and SREBP signaling pathways by this compound, which in turn reduces intracellular cholesterol accumulation. embopress.org

| Factor | Change in Glioblastoma | Implication |

| CYP46A1 Expression | Significantly decreased | Associated with increasing tumor grade and poor prognosis nih.govembopress.org |

| This compound Levels | Decreased | Ectopic increase suppresses tumor growth nih.govaacrjournals.org |

Prion Infection

The interplay between cholesterol metabolism and prion diseases, such as sporadic Creutzfeldt-Jakob disease (sCJD), is an area of active investigation. nih.gov Prion diseases are characterized by the misfolding of the cellular prion protein (PrPSc). nih.gov The brain's primary mechanism for cholesterol elimination involves its conversion to this compound by the enzyme CYP46A1. nih.gov

Recent studies have explored the therapeutic potential of modulating this pathway in prion-infected models. Treatment with efavirenz (B1671121), a drug known to activate CYP46A1, has been shown to significantly slow disease progression and extend the survival of mice infected with human sCJD prions. nih.gov This treatment resulted in elevated levels of both CYP46A1 and this compound in the brain. nih.gov Furthermore, in vitro studies have demonstrated that the overexpression of CYP46A1 in prion-infected neuronal cells leads to a reduction in PrPSc levels and an increase in this compound. nih.gov These findings suggest that the anti-prion effects may be correlated with the activation of CYP46A1 and the subsequent increase in this compound, highlighting a potential therapeutic avenue for human prion diseases. nih.gov

| Condition | Intervention | Key Findings |

| Sporadic Creutzfeldt-Jakob disease (sCJD) in mouse model | Treatment with Efavirenz (a CYP46A1 activator) | Elevated CYP46A1 and this compound levels, reduced PrPSc accumulation, extended survival nih.gov |

| Prion-infected neuronal cells | Overexpression of CYP46A1 | Reduced PrPSc levels and increased this compound nih.gov |

Mild Cognitive Impairment (MCI)

The association between this compound levels and Mild Cognitive Impairment (MCI) has been a subject of extensive research, yielding some varied findings. researchgate.netsemanticscholar.org Several studies have reported that plasma levels of this compound are elevated in individuals with MCI. frontiersin.orgnih.gov In patients with type 2 diabetes, higher plasma levels of this compound have been identified as an independent risk factor for the development of MCI. frontiersin.org A meta-analysis has also indicated that levels of this compound are elevated in the cerebrospinal fluid (CSF) of subjects with MCI. nih.gov

However, the findings are not entirely consistent across all studies. Some research has reported decreased levels of this compound in patients with MCI, while others have found no significant difference when compared to healthy controls. researchgate.netresearchgate.net These discrepancies may be attributable to differences in study populations, methodologies, and the stage of the disease at the time of investigation. researchgate.net Despite the conflicting reports, a significant body of evidence points towards an alteration in this compound levels as a feature of MCI. frontiersin.orgnih.gov

| Sample Type | Finding in MCI | Reference |

| Plasma | Increased levels, independent risk factor in T2DM | frontiersin.org |

| Cerebrospinal Fluid (CSF) | Increased levels | nih.gov |

| Plasma | Decreased or no significant change | researchgate.netresearchgate.net |

Corticobasal Syndrome (CBS) and Corticobasal Degeneration (CBD)

In the context of neurodegenerative disorders such as Corticobasal Syndrome (CBS) and Corticobasal Degeneration (CBD), this compound has emerged as a significant biomarker. frontiersin.orgnih.gov Both this compound and the protein Tau are produced in neuronal cells, and their levels in the cerebrospinal fluid (CSF) are believed to increase as a consequence of neurodegeneration. frontiersin.orgnih.gov

Studies measuring biomarkers in the CSF of patients have found that the levels of this compound are increased, at a group level, in individuals with CBS. frontiersin.orgnih.gov Furthermore, a significant correlation has been identified between the CSF levels of this compound and Tau or Phospho-Tau in patients with CBS and CBD. frontiersin.orgnih.gov This strong correlation suggests that the fluxes of these two molecules from neuronal cells into the CSF are likely a secondary effect of the neurodegenerative process. nih.govnih.gov It is proposed that this high correlation reflects a rapid neurodegeneration of specific neuronal subtypes, leading to the simultaneous release of both this compound and Tau into the CSF. frontiersin.orgnih.gov

| Condition | Biomarker | Observed Change | Correlation |

| Corticobasal Syndrome (CBS) | CSF this compound | Increased | Significant correlation with CSF Tau and P-Thr181-Tau frontiersin.orgnih.gov |

| Corticobasal Degeneration (CBD) | CSF this compound | - | Significant correlation with CSF Tau and P-Thr181-Tau frontiersin.orgnih.gov |

Depression

The link between this compound and depression is complex, with research pointing to its potential role in mood-related processes, particularly through its interaction with N-methyl-D-aspartate receptors (NMDARs). frontiersin.org this compound acts as a positive allosteric modulator of these receptors, which are crucial for neurotransmission signals related to learning, memory, and mood. frontiersin.org

Studies on the levels of this compound in individuals with depression have produced mixed results. One study found that plasma levels of this oxysterol did not differ significantly between depressed patients and healthy controls. frontiersin.org However, a post-mortem study of the prefrontal cortex revealed higher levels of this compound in patients who had committed suicide, the majority of whom had been diagnosed with major depression. researchgate.net This suggests that while peripheral levels may not be altered, brain-specific changes in this compound metabolism could be implicated in the pathophysiology of severe depression. frontiersin.orgresearchgate.net

| Sample Type | Finding in Depression | Context |

| Plasma | No significant difference compared to healthy controls | frontiersin.org |

| Prefrontal Cortex (Post-mortem) | Increased levels | In patients who committed suicide (majority with major depression) researchgate.net |

24 Hydroxycholesterol As a Biomarker in Neurological Disorders

Diagnostic Potential in Neurodegenerative Diseases

The diagnostic utility of 24-OHC in neurodegenerative diseases is a complex and evolving field of study. nih.govfrontiersin.org Alterations in the levels of this oxysterol in both cerebrospinal fluid (CSF) and plasma have been observed in several conditions, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and multiple sclerosis (MS). nih.govfrontiersin.orgnih.gov

Analysis of 24-OHC in the CSF offers a direct window into brain cholesterol metabolism. In the context of neurodegenerative diseases, the findings have been somewhat varied.

Several studies have reported elevated concentrations of 24-OHC in the CSF of patients with AD, particularly in the early stages of the disease. mdpi.comnih.gov This increase is often interpreted as a consequence of increased cholesterol turnover and release from dying neuronal cells during the neurodegenerative process. nih.govfrontiersin.org Evidence suggests that this elevation may occur early in the disease process, with increased CSF concentrations also observed in individuals with mild cognitive impairment (MCI). nih.govresearchgate.net

In contrast, other research has found no significant differences or even reduced levels of 24-OHC in the CSF of AD patients compared to controls. mdpi.com These discrepancies may be attributable to differences in patient cohorts, disease stage, and analytical methodologies.

In other neurodegenerative conditions, such as Parkinson's disease and corticobasal syndrome, increased levels of 24-OHC in the CSF have also been reported. frontiersin.orgnih.gov This finding further supports the hypothesis that CSF 24-OHC may serve as a general marker of neurodegeneration. frontiersin.orgnih.gov

The measurement of 24-OHC in plasma or serum provides a less invasive alternative to CSF analysis for assessing brain cholesterol turnover. unito.itnih.gov More than 90% of the 24-OHC produced in the brain enters the circulation, making its plasma levels a potential indicator of CNS cholesterol homeostasis. unito.itmdpi.com

However, the diagnostic utility of plasma 24-OHC is debated due to conflicting results across studies. Some studies have reported elevated plasma levels of 24-OHC in the early stages of AD and MCI. unito.itmdpi.com Conversely, other studies have found lower plasma 24-OHC levels in patients with probable AD, although this reduction did not always correlate with disease severity. unito.itmdpi.com

Factors such as liver elimination, blood-brain barrier dysfunction, and systemic inflammation can influence plasma 24-OHC concentrations, adding layers of complexity to its interpretation. unito.itnih.gov To account for variations in peripheral cholesterol, some researchers have proposed using the ratio of 24-OHC to total cholesterol, which has been found to be lower in AD and MCI patients compared to controls. mdpi.com

In Huntington's disease, plasma levels of 24-OHC have been found to be significantly lower in symptomatic patients at all disease stages compared to controls and pre-manifest individuals. oup.com

The relationship between 24-OHC levels and the progression and severity of neurodegenerative diseases is an area of active investigation, with findings often appearing contradictory depending on the disease and the biological fluid analyzed.

In Huntington's disease, a clear correlation has been established, with lower plasma 24-OHC levels associated with disease progression and striatal atrophy. researchgate.net This suggests that in HD, declining plasma 24-OHC reflects the progressive loss of metabolically active neurons. researchgate.net

For Parkinson's disease, while plasma levels of 24-OHC have not been found to be a reliable diagnostic marker, one study reported a significant correlation between CSF levels of 24-OHC and the duration of the disease in a small subset of patients. tudublin.ie

The correlation between 24-OHC and established biomarkers of neurodegeneration, such as amyloid-beta (Aβ), total tau (t-tau), and phosphorylated tau (p-tau), has been explored to better understand its role in disease pathogenesis.

In the CSF of patients with cognitive disorders, including Alzheimer's disease, significant correlations have been found between 24-OHC and both tau and p-tau. frontiersin.orgnih.gov This strong correlation suggests a linked release of both 24-OHC and tau from degenerating neurons. nih.gov However, a consistent, strong correlation between plasma 24-OHC and these traditional AD biomarkers has not been established. mdpi.com

In patients with Parkinson's disease and corticobasal syndrome, a significant correlation has also been observed between CSF levels of 24-OHC and both tau and p-tau. frontiersin.orgnih.gov In contrast, no similar correlation was found between 24-OHC and Aβ42 in the CSF of these patients. nih.gov Animal model studies have suggested that the correlative fluxes of 24-OHC and tau into the CSF are likely a secondary effect of neurodegeneration rather than a direct interaction between the two molecules. nih.gov

One study noted that in Alzheimer's disease, ApoE, 24-OHC, tau, and soluble amyloid precursor protein (APP) were correlated in patient samples. nih.gov

Prognostic Value

The prognostic value of 24-hydroxycholesterol in neurological disorders is an emerging area of interest, with some studies suggesting its potential to predict disease course.

In the context of neurodegeneration, evidence suggests that CSF levels of 24-OHC may serve as a sensitive marker for early neurodegeneration. nih.govtudublin.ie For instance, in patients with corticobasal syndrome, a positive correlation was found between CSF 24-OHC levels and age, which may have prognostic implications. nih.gov

While plasma levels of 24-OHC have shown limited diagnostic utility in Parkinson's disease, a study indicated a significant correlation between CSF levels of this oxysterol and the duration of the disease in a subset of patients, hinting at its potential to track disease progression. tudublin.ie

In neonatal hypoxia-ischemia, a condition that can lead to long-term neurological deficits, serum levels of 24-OHC have been shown to predict long-term brain structural and functional outcomes in animal models. nih.gov Higher serum levels shortly after the injury were associated with more severe motor and cognitive deficits later in life, suggesting its value as an early prognostic blood marker for the severity of brain injury. nih.govescholarship.org

Monitoring Therapeutic Interventions

The potential of this compound to monitor the effects of therapeutic interventions in neurological disorders is an area of ongoing research.

In Alzheimer's disease, it has been proposed that CSF concentrations of 24-OHC could serve as a marker for monitoring the onset and progression of the disease, and by extension, the response to treatment. nih.gov For instance, statins, which are cholesterol-lowering drugs, have been shown to decrease CSF concentrations of 24-OHC. nih.gov Furthermore, a clinical trial with a cholesterol-modifying drug in early AD patients demonstrated changes in CSF this compound levels, indicating its sensitivity to therapeutic intervention. researchgate.net

The activation of the enzyme CYP46A1, which produces 24-OHC, is being explored as a therapeutic strategy. The levels of 24-OHC in serum are being considered as a biomarker to monitor the activation of this enzyme in upcoming clinical trials. acs.org

Challenges and Limitations in Biomarker Application

The utility of this compound as a biomarker for neurological disorders is complicated by several factors that can influence its measured levels, leading to inconsistencies across studies and limiting its straightforward clinical application.

Sample Heterogeneity and Disease Stage

A significant challenge in utilizing this compound as a biomarker is the variability observed across different patient samples and throughout the course of a disease. mdpi.com Contrasting results in studies are often attributed to the heterogeneity of patient cohorts, particularly concerning the stage of the neurological condition. mdpi.com

In Alzheimer's disease (AD), for instance, the levels of this compound in the plasma can fluctuate with disease progression. mdpi.com Initially, there may be an elevation in plasma this compound, which is thought to reflect increased cholesterol turnover in the brain and a compromised blood-brain barrier (BBB). mdpi.com However, in the terminal stages of AD, a significant decrease in plasma levels is observed, likely due to the extensive loss of neurons that express the enzyme CYP46A1, which is responsible for producing this compound. mdpi.com

In the cerebrospinal fluid (CSF) of AD patients, higher concentrations of this compound have been more consistently observed, which is attributed to the increased cholesterol turnover during neurodegeneration. mdpi.com However, even within CSF measurements, the diagnostic power of this compound can vary. One study found that while it may be more sensitive than traditional biomarkers in the very early phases of neurodegeneration, its utility in diagnosing established AD is comparable to or lower than that of markers like Tau and Aβ42. nih.gov

Similarly, in Huntington's disease (HD), plasma levels of this compound are significantly lower in symptomatic patients at all disease stages compared to healthy controls and pre-manifest individuals. oup.com Notably, in pre-manifest HD subjects, those who are closer to the predicted onset of motor symptoms tend to have lower levels of this compound. oup.com

The following table summarizes findings on this compound levels in different neurological conditions and disease stages:

| Disease | Sample Type | Disease Stage | Finding on this compound Levels |

| Alzheimer's Disease | Plasma | Early Stage | Increased |

| Alzheimer's Disease | Plasma | Late Stage | Decreased |

| Alzheimer's Disease | CSF | Early to Advanced | Increased |

| Mild Cognitive Impairment (MCI) | CSF | - | Pathological levels in 37% of patients |

| MCI with progression to AD | CSF | - | Pathological levels in 80% of patients |

| Huntington's Disease | Plasma | Pre-manifest | Similar to controls, but lower in those closer to onset |

| Huntington's Disease | Plasma | Symptomatic (Stages 1-3) | Significantly lower than controls |

This table is generated based on data from multiple research findings to illustrate the variability of this compound levels. mdpi.comnih.govoup.com

Distinction from Peripheral Sources of Oxysterols (in animal models)

While this compound is predominantly synthesized in the brain by the enzyme CYP46A1, the interpretation of its levels as a specific biomarker for central nervous system (CNS) cholesterol metabolism is complicated by the presence of other oxysterols from peripheral sources, a challenge particularly evident in animal models. pnas.orgresearchgate.net

In humans, it is understood that nearly all circulating this compound originates from the brain. uca.edu.ar This makes it a relatively clean marker for brain cholesterol turnover. uca.edu.ar However, the situation is different in mice, where a significant portion of circulating this compound is produced in organs other than the brain. uca.edu.ar This results in a mixture of 24(S)- and 24(R)-isomers in the circulation of mice, whereas human circulation contains almost exclusively the 24(S) isomer from the brain. uca.edu.ar

This species-specific difference in peripheral contribution poses a significant challenge when using mouse models to study the role of this compound in neurological diseases and to test potential therapies. For instance, in Npc1 knockout mice, a model for Niemann-Pick disease type C, 24(S)-hydroxycholesterol concentrations were found to be lower in the brain tissue but significantly higher in the liver compared to control mice. nih.gov This suggests that changes in plasma levels in these models could be influenced by hepatocellular injury or altered clearance of plasma oxysterols, rather than solely reflecting brain cholesterol metabolism. nih.gov

Furthermore, experiments involving the systemic administration of drugs that target CYP46A1 in mice have shown a decrease in this compound in both central and peripheral compartments. frontiersin.org This makes it difficult to isolate the effects of the drug on the brain from its effects on peripheral tissues. The cross-talk between central and peripheral cholesterol metabolism, facilitated by oxysterols that can cross the blood-brain barrier, further complicates the interpretation of biomarker data from animal studies. mdpi.com

The following table highlights the key differences in this compound sources between humans and mice, which underscores the challenges in translating findings from animal models to humans:

| Species | Primary Source of Circulating this compound | Composition of Circulating this compound | Implications for Research |

| Humans | Brain | Almost exclusively 24(S)-hydroxycholesterol | Plasma levels are a strong indicator of brain cholesterol turnover. |

| Mice | Brain and other peripheral organs | Mixture of 24(S) and 24(R) isomers | Changes in plasma levels are not specific to brain metabolism, complicating the interpretation of data from mouse models of neurological disease. |

This table is generated based on data regarding the origins of this compound in different species. uca.edu.ar

Therapeutic Strategies Targeting 24 Hydroxycholesterol and Cyp46a1

Modulation of CYP46A1 Activity

Pharmacological Activation (e.g., Efavirenz)

The antiretroviral drug Efavirenz (B1671121) (EFV) has been identified as a pharmacological activator of cytochrome P450 46A1 (CYP46A1), the enzyme responsible for converting cholesterol to 24-hydroxycholesterol (24S-HC) in the brain. nih.govacs.org At low, non-antiretroviral doses, EFV allosterically activates CYP46A1, enhancing the major pathway for cholesterol removal and turnover in the central nervous system. nih.govacs.orgmdpi.com This activation leads to an increase in the production of 24S-HC. acs.orgoup.com

Studies in animal models of Alzheimer's disease (5XFAD mice) have shown that treatment with a low dose of Efavirenz activates CYP46A1, increases brain cholesterol turnover, and leads to behavioral improvements. nih.govoup.com In these models, EFV treatment was associated with a reduction in microglia activation and a slight decrease in the number and area of dense-core amyloid plaques. nih.gov The proposed mechanism suggests that by increasing 24S-HC, EFV may influence pathways related to amyloid-β and tau pathology. acs.org

The activation of CYP46A1 by Efavirenz is dose-dependent, with low concentrations stimulating the enzyme and higher concentrations leading to inhibition. acs.org Research into EFV's structure-activity relationships has revealed that its primary metabolites can be stronger activators of CYP46A1 than EFV itself, suggesting that these metabolites may also contribute to the enzyme's activation in vivo. nih.govebi.ac.uk Furthermore, in vitro studies have shown that EFV and the neurotransmitter L-glutamine can synergistically activate CYP46A1. mdpi.com

A clinical trial has investigated the effects of low-dose Efavirenz in subjects with early Alzheimer's disease. nih.gov The results indicated that EFV treatment increased plasma and cerebrospinal fluid (CSF) levels of 24S-HC, providing evidence of target engagement in humans. nih.gov

Table 1: Effects of Efavirenz on CYP46A1 Activity and 24S-HC Levels

| Finding | Model/System | Reference |

| Allosterically activates CYP46A1 at low doses | In vitro / Animal models | acs.orgmdpi.com |

| Increases brain cholesterol turnover | Animal models (5XFAD mice) | nih.govoup.com |

| Increases plasma and CSF 24S-HC levels | Humans (early AD) | nih.gov |

| Primary metabolites are potent CYP46A1 activators | In vitro | nih.govebi.ac.uk |

| Synergistic activation with L-glutamine | In vitro | mdpi.com |

Genetic Approaches (e.g., Gene Therapy with AAV-CYP46A1)

Gene therapy utilizing adeno-associated virus (AAV) vectors to deliver the CYP46A1 gene represents a direct approach to increasing the enzyme's expression and activity in the brain. anr.froup.com This strategy aims to restore cholesterol homeostasis in neurodegenerative diseases where it is often dysregulated. oup.comnih.gov

In mouse models of Huntington's disease (R6/2 and zQ175), AAV-mediated delivery of CYP46A1 to the striatum has demonstrated significant neuroprotective effects. oup.comnih.gov These include a reduction in neuronal atrophy and the aggregation of mutant huntingtin protein, along with improvements in motor deficits. oup.commdpi.com The restoration of CYP46A1 activity in these models increased levels of 24S-HC and restored normal levels of other sterols like cholesterol and lanosterol, while also increasing the neuroprotective sterol desmosterol. oup.com Furthermore, this gene therapy approach led to the normalization of the striatal transcriptome, affecting genes involved in synaptic transmission, autophagy, and the clearance of mutant huntingtin aggregates. oup.comnih.gov

Similarly, in mouse models of Alzheimer's disease (APP23 and APP/PS1), injecting AAV vectors encoding CYP46A1 into the cortex and hippocampus reduced amyloid-β peptides, amyloid deposits, and improved spatial memory. nih.gov These beneficial effects were observed when the gene therapy was administered both before and after the onset of amyloid plaques. nih.gov

The therapeutic potential of AAV-CYP46A1 has also been explored for other neurodegenerative conditions. Preclinical studies in mouse models of Amyotrophic Lateral Sclerosis (ALS) have shown that a single intravenous delivery of AAV-CYP46A1 can prevent and rescue motor and histopathological abnormalities. anr.fr Research is also underway to evaluate this gene therapy for spinocerebellar ataxias, where CYP46A1 levels are decreased. era-learn.eu A first-in-human clinical trial is currently evaluating the safety and efficacy of intracerebral bilateral injections of an AAV gene therapy carrying the CYP46A1 gene in patients with Huntington's disease. neurology.org

Inhibition of CYP46A1

While activation of CYP46A1 is being explored for certain neurodegenerative diseases, its inhibition is also being investigated as a potential therapeutic strategy, particularly in conditions associated with N-methyl-D-aspartate receptor (NMDAR) overactivation. explorationpub.com The rationale is that by reducing the production of 24S-HC, a positive allosteric modulator of NMDARs, it may be possible to mitigate excitotoxicity. explorationpub.comahajournals.org

Pharmacological inhibitors of CYP46A1 have been developed and studied. The antifungal drug voriconazole (B182144) has been identified as a potent inhibitor of CYP46A1. ahajournals.orgfrontiersin.org In a mouse model of ischemic stroke, pharmacological inhibition of CYP46A1 with voriconazole, or genetic knockout of the enzyme, significantly reduced ischemic brain injury. ahajournals.org This neuroprotective effect is thought to be mediated by the reduction of 24S-HC levels, thereby lessening the potentiation of NMDAR-mediated neurotoxicity. ahajournals.org However, studies in rats have shown that voriconazole treatment can impair retinal function and cause gliosis in both the retina and the brain. arvojournals.org

Other structurally distinct and potent CYP46A1 inhibitors have been developed. frontiersin.orgresearchgate.net In vitro studies have confirmed their ability to completely inhibit the conversion of cholesterol to this compound. frontiersin.org In hippocampal slices, these inhibitors were shown to depress long-term depression (LTD), an effect that could be overcome by the application of 24S-HC for some, but not all, inhibitors. frontiersin.orgresearchgate.net

Genetic inhibition of CYP46A1 expression in the hippocampus of normal mice, using a short-hairpin RNA (shCYP46A1) delivered via an AAV vector, resulted in increased neuronal cholesterol content. oup.com This cholesterol accumulation was linked to the production of amyloid-β peptides, abnormal phosphorylation of tau protein, and ultimately, apoptotic neuronal death and cognitive impairments. oup.comfrontiersin.org These findings suggest that while reducing 24S-HC may be beneficial in acute excitotoxic conditions, chronic inhibition of CYP46A1 could lead to detrimental cholesterol accumulation and neurodegeneration. oup.com

Table 2: Investigated CYP46A1 Inhibitors

| Inhibitor | Finding | Model/System | Reference |

| Voriconazole | Reduces ischemic brain injury | Mouse model of stroke | ahajournals.org |

| Voriconazole | Impairs retinal function and causes gliosis | Rat | arvojournals.org |

| Compound 1 & 2 | Inhibit CYP46A1 in vitro and depress LTD | In vitro / Hippocampal slices | frontiersin.orgresearchgate.net |

| AAV-shCYP46A1 | Leads to neuronal cholesterol accumulation and neurodegeneration | Mouse | oup.comfrontiersin.org |

Direct Targeting of 24S-HC Signaling Pathways

Synthetic Analogues as NMDAR Modulators